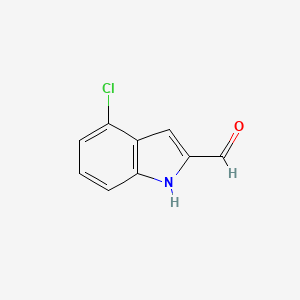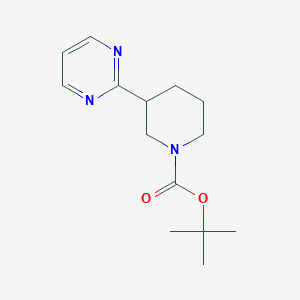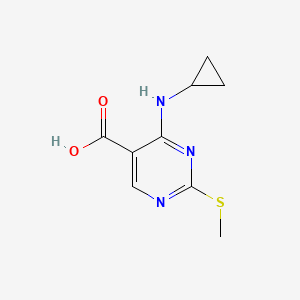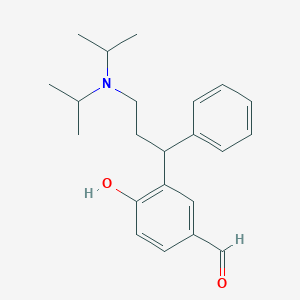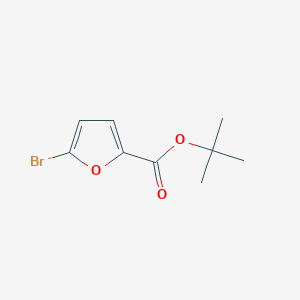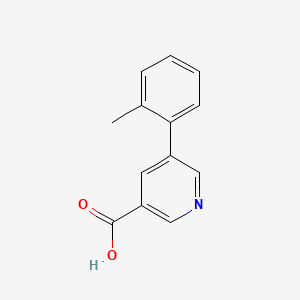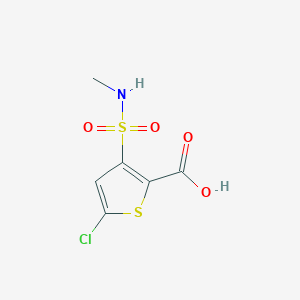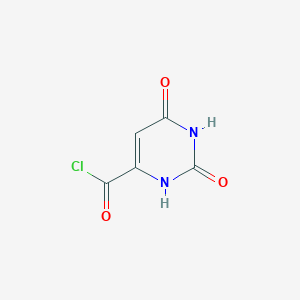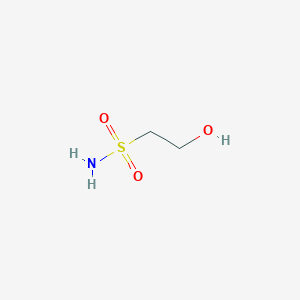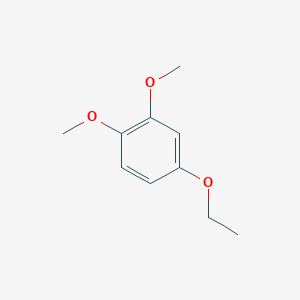
4-Ethoxy-1,2-dimethoxybenzene
説明
“4-Ethoxy-1,2-dimethoxybenzene” is an organic compound. It is also known by other names such as “3,4-Dimethoxystyrene”, “1,2-Dimethoxy-4-vinylbenzene”, “4-Ethenyl-1,2-dimethoxybenzene”, and "4-Vinyl-1,2-dimethoxybenzene" . It is derived from benzene, which is a hydrocarbon with a six-membered ring .
Synthesis Analysis
The synthesis of benzene derivatives like “4-Ethoxy-1,2-dimethoxybenzene” typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “4-Ethoxy-1,2-dimethoxybenzene” consists of a benzene ring with two methoxy groups and one ethoxy group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis
Benzene and its derivatives can undergo various types of reactions, including substitution, addition, and oxidation . The most common type is electrophilic substitution . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .科学的研究の応用
Excited-State Dipole Moments and Transition Dipole Orientations of Rotamers of 1,2-Dimethoxybenzene
Specific Scientific Field
Physical Chemistry
Summary of the Application
This study focuses on the excited-state dipole moments and transition dipole orientations of rotamers of 1,2-dimethoxybenzene. These properties are important for understanding resonance energy transfer processes such as Förster resonant energy transfer (FRET) and for molecular excitonic interactions .
Methods of Application or Experimental Procedures
The experimentally determined dipole moments and transition dipole moments were compared to the results of ab initio calculations. The study used rotationally resolved electronic Stark spectra of rotamers of 1,2-dimethoxybenzene .
Summary of Results or Outcomes
The study found that subtle changes of the electron densities can change both magnitude and direction of the excited-state dipole moments considerably .
Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+
Specific Scientific Field
Polymer Chemistry
Summary of the Application
This study focuses on the synthesis of polycarbazole derivatives and their application in the detection of Fe3+. The study found that the increase in the degree of polymerization greatly enhanced the electrochemiluminescence (ECL) signal .
Methods of Application or Experimental Procedures
The polycarbazole derivatives were synthesized via Wittig–Horner reaction. An ECL sensor was prepared by immobilizing the polycarbazole derivative on an indium tin oxide (ITO) electrode with polyvinylidene fluoride (PVDF) in the presence of tripropylamine (TPrA) .
Summary of Results or Outcomes
The study found that the ECL signal steadily diminished with the increased concentration of Fe3+ because of the competition and complexation between Fe3+ and the polycarbazole derivative under the condition of pH 7.4. This platform could realize a highly sensitive and selective detection of Fe3+ with a wide detection range and low detection limit .
Electrophilic Aromatic Substitution
Specific Scientific Field
Organic Chemistry
Summary of the Application
Electrophilic Aromatic Substitution is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .
Methods of Application or Experimental Procedures
The reaction involves two steps:
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- A proton is removed from this intermediate, yielding a substituted benzene ring .
Summary of Results or Outcomes
This mechanism allows for the synthesis of a wide range of aromatic compounds .
Synthesis of Benzene Derivatives
Summary of the Application
This application involves the synthesis of benzene derivatives through Electrophilic Aromatic Substitution .
Methods of Application or Experimental Procedures
The process involves two steps:
- Formation of the strongly electrophilic bromine cation .
- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Summary of Results or Outcomes
This mechanism allows for the synthesis of a wide range of benzene derivatives .
特性
IUPAC Name |
4-ethoxy-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBMHJHUPHFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613716 | |
| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1,2-dimethoxybenzene | |
CAS RN |
41827-16-1 | |
| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41827-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



